

Isomeric Effects on the Properties of Pyrimidinecarboxaldehydes: A Comparative Guide

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Compound of Interest

Compound Name: 2-Pyrimidinecarboxaldehyde

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The positional isomerism of the carboxaldehyde group on the pyrimidine ring significantly influences the physicochemical, spectroscopic, and biological properties of pyrimidinecarboxaldehydes. This guide provides a comparative analysis of pyrimidine-2-carboxaldehyde, pyrimidine-4-carboxaldehyde, and pyrimidine-5-carboxaldehyde, supported by available experimental and predicted data. Understanding these isomeric effects is crucial for applications in medicinal chemistry, where these compounds serve as versatile scaffolds for the synthesis of novel therapeutic agents.^{[1][2]}

Physicochemical Properties

The position of the electron-withdrawing aldehyde group alters the electron density distribution within the pyrimidine ring, impacting properties such as boiling point, melting point, and solubility.

Property	Pyrimidine-2-carboxaldehyde	Pyrimidine-4-carboxaldehyde	Pyrimidine-5-carboxaldehyde
Molecular Formula	C ₅ H ₄ N ₂ O	C ₅ H ₄ N ₂ O	C ₅ H ₄ N ₂ O
Molecular Weight	108.10 g/mol	108.10 g/mol	108.10 g/mol
Melting Point	Not available	Not available	39-43 °C[1][3]
Boiling Point	78-82 °C (at 9 Torr)	225.3 °C (at 760 mmHg, predicted)	80-82 °C (at 4 mmHg) [1][4]
Solubility	Data not available	Limited solubility in water, soluble in organic solvents.[5]	Data not available
pKa (Predicted)	Not available	-0.14 ± 0.10[5]	1.15 ± 0.10

Spectroscopic Analysis

The isomeric position of the carboxaldehyde group leads to distinct patterns in NMR and IR spectra, providing a reliable method for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aldehyde proton and the ring protons are particularly sensitive to the position of the carboxaldehyde group.

¹H NMR Spectral Data (Predicted/Reported)

Isomer	Aldehyde Proton (CHO) δ (ppm)	Ring Protons δ (ppm)
Pyrimidine-2-carboxaldehyde	~10.1	H4/H6: ~8.9, H5: ~7.8
Pyrimidine-4-carboxaldehyde	~10.3	H2: ~9.4, H5: ~8.0, H6: ~9.0
Pyrimidine-5-carboxaldehyde	~10.0	H2: ~9.3, H4/H6: ~9.1

¹³C NMR Spectral Data (Predicted/Reported)

Isomer	Aldehyde Carbon (C=O) δ (ppm)	Ring Carbons δ (ppm)
Pyrimidine-2-carboxaldehyde	~193	C2: ~164, C4/C6: ~158, C5: ~122
Pyrimidine-4-carboxaldehyde	~193	C2: ~160, C4: ~154, C5: ~122, C6: ~159
Pyrimidine-5-carboxaldehyde	~191	C2: ~161, C4/C6: ~159, C5: ~130

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies in the IR spectrum, particularly the C=O stretching of the aldehyde and the ring vibrations, are influenced by the isomer's structure. For pyrimidine derivatives, the C=O stretching of an aldehyde typically appears in the range of 1680-1715 cm^{-1} . The C=N stretching vibrations of the pyrimidine ring are generally observed between 1520 and 1580 cm^{-1} .

Biological and Medicinal Chemistry Applications

While comparative biological studies on these specific isomers are limited, pyrimidinecarboxaldehydes are crucial building blocks in drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, and the aldehyde functionality allows for a wide range of chemical transformations to synthesize diverse compound libraries.^{[2][6]} These derivatives are investigated for a wide spectrum of biological activities, including as antimicrobial and antitumor agents.^[5] For instance, pyrimidine-5-carboxaldehyde is a key intermediate in the synthesis of various pyrimidine-based drugs.^[1]

Experimental Protocols

Standard methodologies are employed for the determination of the physicochemical and spectroscopic properties of pyrimidinecarboxaldehydes.

Determination of Physicochemical Properties

- **Melting Point:** Determined using a capillary melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.
- **Boiling Point:** Measured using distillation under atmospheric or reduced pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
- **Solubility:** Qualitatively assessed by adding a small amount of the compound to a specific volume of solvent (e.g., water, ethanol, DMSO) at a given temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6), and tetramethylsilane (TMS) is used as an internal standard.
- **IR Spectroscopy:** The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.

Visualizing Isomeric Effects

The following diagrams illustrate the structural differences between the pyrimidinecarboxaldehyde isomers and a conceptual workflow for their analysis.

Structural Isomers of Pyrimidinecarboxaldehyde

Pyrimidine-2-carboxaldehyde



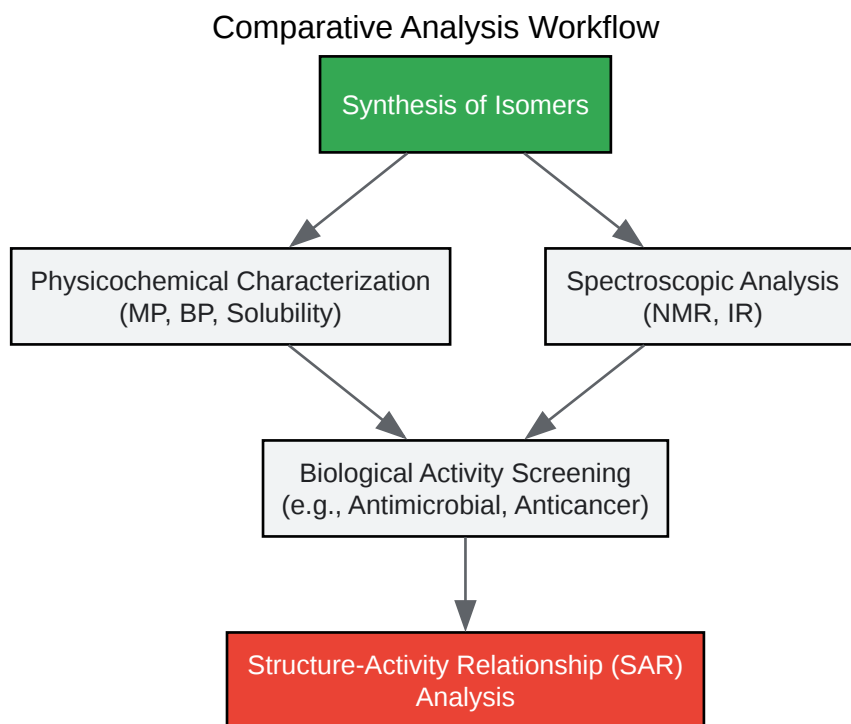
Pyrimidine-4-carboxaldehyde



Pyrimidine-5-carboxaldehyde

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Caption: Structural isomers of pyrimidinecarboxaldehyde.



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Caption: Workflow for comparing pyrimidinecarboxaldehyde isomers.

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